4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine
Description
The compound 4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine is a complex heterocyclic molecule featuring a tricyclic core fused with a morpholine moiety. Its structure includes a thia-substituted triazatricyclic system with methyl groups at positions 11 and 13.
Properties
IUPAC Name |
4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9-7-10(2)18-15-11(9)12-13(21-15)14(17-8-16-12)19-3-5-20-6-4-19/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUKCZMUMGZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazatricyclic compounds. For example, derivatives of triazole have shown activity against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival. These compounds can act as inhibitors of DNA-dependent protein kinase (DNA-PK), which is crucial in DNA repair mechanisms . The potential for this specific morpholine derivative to exhibit similar anticancer effects warrants further investigation.
Antimicrobial Properties
Compounds with similar heterocyclic structures have been reported to possess antimicrobial activity against a range of pathogens. The presence of sulfur and nitrogen atoms enhances their interaction with biological membranes and enzymes, leading to effective inhibition of microbial growth . This makes them promising candidates for developing new antibiotics or antifungal agents.
Polymer Synthesis
The unique properties of this compound can be leveraged in the field of polymer science . Its ability to form stable complexes with metal ions opens avenues for creating novel polymeric materials with enhanced mechanical and thermal properties. Such materials could find applications in coatings, adhesives, and composites .
Case Studies
- Synthesis and Characterization : A study detailed the synthesis of triazole derivatives using liquid–solid phase transfer catalysis (PTC). The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and potential biological activity .
- Biological Activity Assessment : Another research effort focused on evaluating the biological activity of thiadiazole analogues similar to the target compound. These analogues demonstrated protective effects against renal ischemia/reperfusion injury, indicating their potential as therapeutic agents in renal diseases .
Mechanism of Action
The mechanism of action of 4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle : The tricyclic system in the target compound contrasts with simpler bicyclic or spiro systems in analogs. For example, compound 13g (5-[4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)benzylidene]-2-morpholin-4-ylthiazol-4-one) contains a spirocyclic dioxa-aza system fused to a thiazolone ring .
- Substituents: The 11,13-dimethyl groups in the target compound differ from the hydroxy or phenyl substituents in compounds like 19 and 20 from , which are linked to coumarin or chromenone systems .
- Molecular Weight : The target compound’s molecular weight is expected to exceed that of 13g (MH+ = 431.1) due to its larger tricyclic core .
Crystallographic and Computational Insights
- Database Resources : The Protein Data Bank (PDB) () archives macromolecular structures but is less relevant for small molecules like this compound .
Functional and Pharmacological Implications
Thiazolo[4,5-d]pyrimidines are explored for kinase inhibition, whereas spiro systems like 13g may modulate receptor binding . The morpholine moiety in the target compound could enhance solubility, a trait shared with 13g .
Biological Activity
The compound 4-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties based on available research findings.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- Molecular Formula : C₁₈H₂₃N₅S
- Molecular Weight : 353.48 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be leveraged in pharmaceutical applications:
Anticancer Activity
Several studies have explored the anticancer potential of related compounds in the same class. For instance:
- Mechanism of Action : Compounds with similar tricyclic structures have been shown to inhibit DNA repair enzymes such as TDP1 and PARP1, which are crucial in the cellular response to DNA damage . This inhibition can enhance the efficacy of existing chemotherapeutics like topotecan.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : Inhibitors of TDP1 have been shown to increase the cytotoxicity of chemotherapeutic agents against cancer cell lines . The effectiveness of TDP1 inhibitors often correlates with their structural features.
Case Studies and Research Findings
A review of literature reveals several studies relevant to the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
